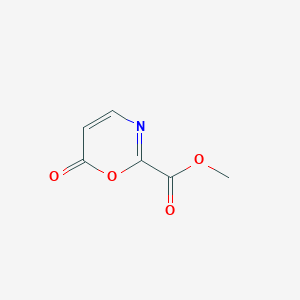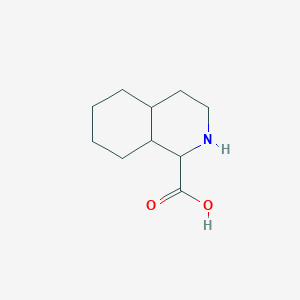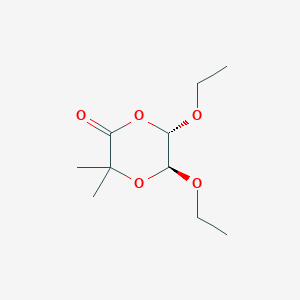
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one is an organic compound with a complex structure that includes two ethoxy groups and a dioxanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diethyl carbonate and a suitable diol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate the compound’s activity. The pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5S,6S)-6-[®ACETOXYETH-2-YL]-PENEM-3-CARBOXYLATEPROPANE
- (5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid
Uniqueness
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one is unique due to its specific structural features, such as the presence of two ethoxy groups and a dioxanone ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.
Propriétés
IUPAC Name |
(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-12-7-8(13-6-2)15-10(3,4)9(11)14-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLFVFPZDHRGRN-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(OC(C(=O)O1)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@H](OC(C(=O)O1)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
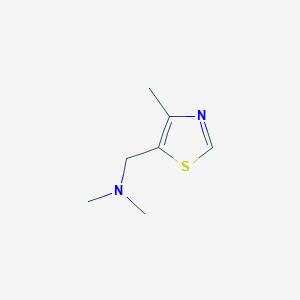
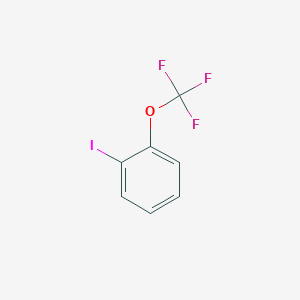
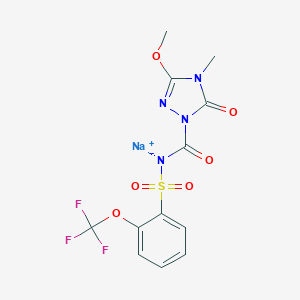
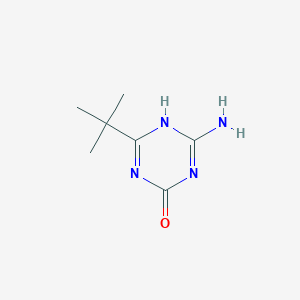
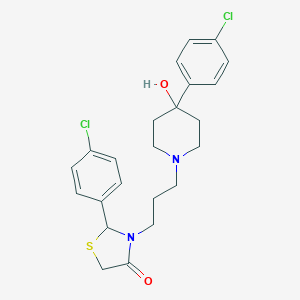
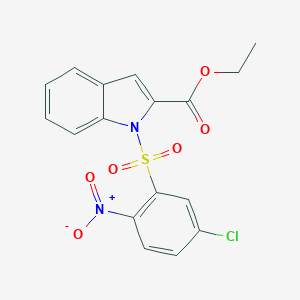
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
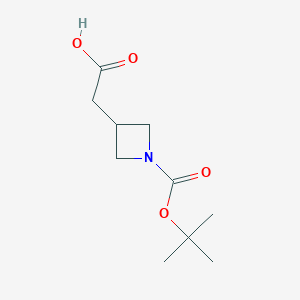
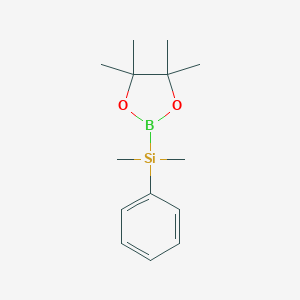
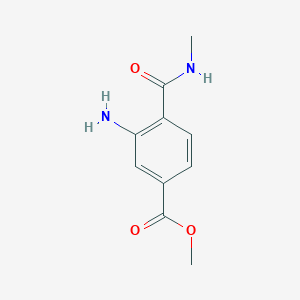
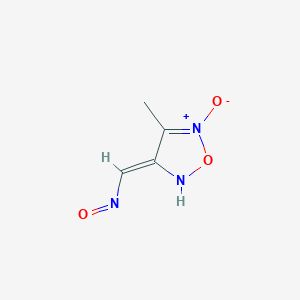
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
